阿拉伯庚糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Arabinoheptaose involves enzymatic processes. Arabinanases (such as those from glycoside hydrolase family GH93) play a crucial role in breaking down arabinan polymers into smaller fragments, including Arabinoheptaose. These enzymes cleave the α-1,5 bonds between arabinose units, releasing Arabinoheptaose as a product. Researchers have explored heterologous expression of arabinanases to optimize their performance under industrial conditions .

Molecular Structure Analysis

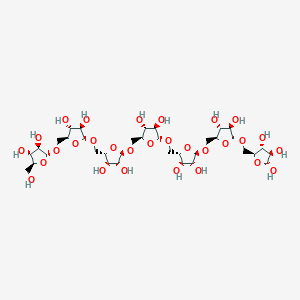

Arabinoheptaose’s molecular structure consists of seven arabinose units linked by α-1,5-glycosidic bonds. The arrangement of these monosaccharides determines its overall shape. Biophysical investigations, such as small-angle X-ray scattering, reveal that Arabinoheptaose adopts a globular-like shape with a slight bulge at one end .

Chemical Reactions Analysis

Arabinoheptaose participates in various chemical reactions, including hydrolysis. Exo-acting enzymes, such as α-l-arabinofuranosidases (e.g., GH51 members), can release single arabinosyl moieties from Arabinoheptaose. These reactions are essential for the breakdown of complex arabinan structures into smaller, more manageable components .

Physical And Chemical Properties Analysis

科学研究应用

稀有糖的生物技术生产

L-阿拉伯糖异构酶(AI),微生物戊糖磷酸途径中的关键酶,在稀有糖的生产中起着至关重要的作用。AI可以将L-阿拉伯糖异构化为L-核酮糖,将D-半乳糖异构化为D-塔格糖,两者在食品和制药工业中具有重要的商业价值。使用AI进行这些糖的生物生产工艺已经得到开发和改进,蛋白质工程技术最近的进步增强了各种AI的催化性能。在分子水平上对AI的结构理解也为其催化机制提供了见解 (徐等人,2014).

微生物中的酶学表征

来自嗜热杆菌石化RKU-1(TpAraF)的高热稳定糖苷水解酶家族51(GH51)α-L-阿拉伯呋喃糖苷酶已被表征为以阿拉伯庚糖为底物的最佳活性。该酶是一种外切酶,产物为阿拉伯糖。对TpAraF结构特征的研究,包括其典型的α/β桶蛋白光谱,有助于理解酶在高温环境中的行为 (Santos等人,2010).

L-阿拉伯糖的转运和利用

发酵生产的模式生物酿酒酵母中L-阿拉伯糖的转运和利用受AraT和Stp2等异源转运蛋白表达的显着影响。这些转运蛋白介导L-阿拉伯糖的摄取,特别是在较低浓度时,并且对于在发酵过程中有效利用L-阿拉伯糖至关重要 (Subtil & Boles, 2011).

比较基因表达分析

神经孢菌在L-阿拉伯糖上生长的基因表达与在D-木糖上生长的基因表达的比较分析,以D-葡萄糖为参考,表明L-阿拉伯糖可以广泛地改变真菌细胞代谢途径。基因表达谱的这种改变突出了L-阿拉伯糖在调节糖转运蛋白、半纤维素酶基因和转录因子的表达中的重要性,这与对D-木糖或碳饥饿条件的反应有显着不同 (Li等人,2014).

L-阿拉伯糖纯化的创新方法

已经开发出一种从木糖母液中纯化L-阿拉伯糖的创新方法,利用毕赤酵母Y161菌株。该菌株代谢其他糖类,但不代谢L-阿拉伯糖,从而使L-阿拉伯糖在发酵培养基中富集。这种生物纯化方法为获得高纯度L-阿拉伯糖提供了一种经济高效的高性能方法 (Cheng等人,2011).

作用机制

Arabinoheptaose’s mechanism of action involves its interaction with specific enzymes, such as arabinofuranosidases. These enzymes cleave the α-1,5 bonds within Arabinoheptaose, releasing shorter arabinose oligomers. These products can serve as fermentable sugars and prebiotics. Understanding the precise enzymatic steps involved in Arabinoheptaose degradation is crucial for its industrial applications .

属性

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O29/c36-1-8-15(37)23(45)30(59-8)53-3-10-17(39)25(47)32(61-10)55-5-12-19(41)27(49)34(63-12)57-7-14-21(43)28(50)35(64-14)56-6-13-20(42)26(48)33(62-13)54-4-11-18(40)24(46)31(60-11)52-2-9-16(38)22(44)29(51)58-9/h8-51H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEVCWOBBGISCP-CGSFXOQBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)OCC7C(C(C(O7)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)OC[C@H]7[C@@H]([C@H]([C@@H](O7)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O29 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arabinoheptaose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)

![Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3028272.png)

![(2S)-3-Methyl-2-[[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B3028273.png)